4-Methylthio-4-methyl-2-pentanone (CAS 23550-40-5) is a high-purity (>98%) sulfur-containing aliphatic ketone, widely utilized as an analytical reference standard and a controlled-release flavor and fragrance building block. Characterized by its thioether linkage, this compound provides the distinctive sensory profile of blackcurrant and boxwood without the extreme volatility and handling challenges associated with its free-thiol analogs. For industrial and laboratory buyers, its primary value lies in its exceptional oxidative stability, predictable thermal behavior (boiling point ~201 °C), and reliable solubility in both hydroalcoholic and organic matrices, making it an indispensable tool for GC-MS calibration in enology and reproducible flavor formulation [1].
Substituting 4-Methylthio-4-methyl-2-pentanone with its closest structural analog, 4-mercapto-4-methyl-2-pentanone (4-MMP), introduces severe processability and analytical risks. 4-MMP contains a highly reactive free sulfhydryl group that rapidly oxidizes in air to form disulfides, leading to rapid degradation of standard solutions and unpredictable sensory drift in formulations. Furthermore, substituting with crude natural extracts introduces unacceptable batch-to-batch variability and matrix interference during mass spectrometry. The stable thioether structure of 4-Methylthio-4-methyl-2-pentanone prevents this spontaneous oxidative degradation, ensuring long-term titer stability for analytical calibration and consistent performance in industrial compounding [1].
The methylation of the sulfur atom in 4-Methylthio-4-methyl-2-pentanone fundamentally alters its reactivity profile compared to the free thiol baseline (4-MMP). While 4-MMP requires storage under inert gas to prevent rapid dimerization into disulfides upon atmospheric exposure, 4-Methylthio-4-methyl-2-pentanone exhibits long-term stability in ambient air. This structural modification prevents the oxidative loss of the active monomer, maintaining >98% assay integrity over extended storage periods without specialized inert-atmosphere handling [1].
| Evidence Dimension | Oxidative Degradation Pathway |
| Target Compound Data | Stable thioether (no spontaneous disulfide formation in air) |
| Comparator Or Baseline | 4-Mercapto-4-methyl-2-pentanone (rapid oxidation to disulfides) |
| Quantified Difference | Elimination of spontaneous oxidative dimerization |
| Conditions | Ambient atmospheric storage |
Eliminates the need for strict inert-gas handling, reducing storage costs and preventing titer loss in analytical standard solutions.
4-Methylthio-4-methyl-2-pentanone demonstrates a significantly higher boiling point (201-202 °C at 760 mmHg) compared to the free thiol 4-MMP (~174 °C). This ~27 °C increase in boiling point translates to reduced vapor pressure at room temperature, allowing the compound to act with greater fixative-like behavior in complex mixtures. In flavor and fragrance compounding, this reduced volatility ensures a more sustained release profile and minimizes evaporative losses during high-shear mixing or thermal processing steps[1].
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 201-202 °C (at 760 mmHg) |
| Comparator Or Baseline | 4-Mercapto-4-methyl-2-pentanone (~174 °C) |
| Quantified Difference | ~27 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Provides superior retention and stability during thermal processing and extends the sensory lifespan of the final formulated product.
For the quantification of volatile sulfur compounds in complex matrices like wine, utilizing synthetic 4-Methylthio-4-methyl-2-pentanone at >98% purity provides a highly reproducible calibration curve. Compared to using crude extracts or unstable thiols, which suffer from matrix suppression and degradation during sample prep (e.g., SPME extraction), this stable thioether maintains constant peak area ratios. Its moderate water solubility (~7.2 g/L) allows for seamless integration into hydroalcoholic samples without phase separation, ensuring precise quantification down to trace (ppb/ppt) levels[1].
| Evidence Dimension | Calibration Reliability (GC-MS) |
| Target Compound Data | >98% purity, stable peak area ratios |
| Comparator Or Baseline | Crude extracts / unstable thiols (variable peak areas due to oxidation/matrix effects) |
| Quantified Difference | Consistent internal standard recovery without oxidative loss |
| Conditions | SPME-GC-MS analysis of hydroalcoholic matrices |
Ensures regulatory and quality-control compliance by providing a reliable, non-degrading internal standard for trace sulfur analysis.
Due to its oxidative stability and structural similarity to key wine odorants, this compound is the optimal internal standard for quantifying volatile sulfur compounds in Sauvignon Blanc and other complex beverages, ensuring reproducible calibration curves [1].
Selected over free thiols when a stable, long-lasting blackcurrant or tropical fruit profile is required in thermally processed foods or beverages. Its higher boiling point prevents excessive evaporative loss during manufacturing [2].
Utilized as a stable building block in organic synthesis where a protected or methylated sulfur moiety is required, preventing unwanted side reactions at the sulfur center during subsequent carbonyl modifications [3].